molecular formula C7H12N2O2 B13829332 1-(1-Nitrosopiperidin-2-yl)ethanone

1-(1-Nitrosopiperidin-2-yl)ethanone

Cat. No.: B13829332
M. Wt: 156.18 g/mol
InChI Key: YZDVRYXWDFPIFP-UHFFFAOYSA-N
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Description

1-(1-Nitrosopiperidin-2-yl)ethanone is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their presence in various industrial and environmental settings. This compound is characterized by a piperidine ring with a nitroso group attached to it, making it a significant subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Nitrosopiperidin-2-yl)ethanone typically involves the nitrosation of piperidine derivatives. One common method includes the reaction of piperidine with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the nitroso group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitrosation processes. These processes are designed to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-Nitrosopiperidin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(1-Nitrosopiperidin-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Nitrosopiperidin-2-yl)ethanone involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with proteins, DNA, and other biomolecules. These interactions can lead to various biological effects, including modulation of enzyme activity and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Nitrosopiperidin-2-yl)ethanol: Similar structure with an additional hydroxyl group.

    1-(1-Nitrosopiperidin-2-yl)acetone: Similar structure with a different carbonyl group.

Uniqueness

1-(1-Nitrosopiperidin-2-yl)ethanone is unique due to its specific nitroso group placement and the resulting chemical reactivity. This uniqueness makes it a valuable compound for studying nitrosamine chemistry and its applications in various fields.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1-(1-nitrosopiperidin-2-yl)ethanone

InChI

InChI=1S/C7H12N2O2/c1-6(10)7-4-2-3-5-9(7)8-11/h7H,2-5H2,1H3

InChI Key

YZDVRYXWDFPIFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCCN1N=O

Origin of Product

United States

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